

LWY713: A Preclinical Technical Guide to a Novel FLT3 PROTAC Degradar in Oncology

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Compound of Interest

Compound Name: LWY713

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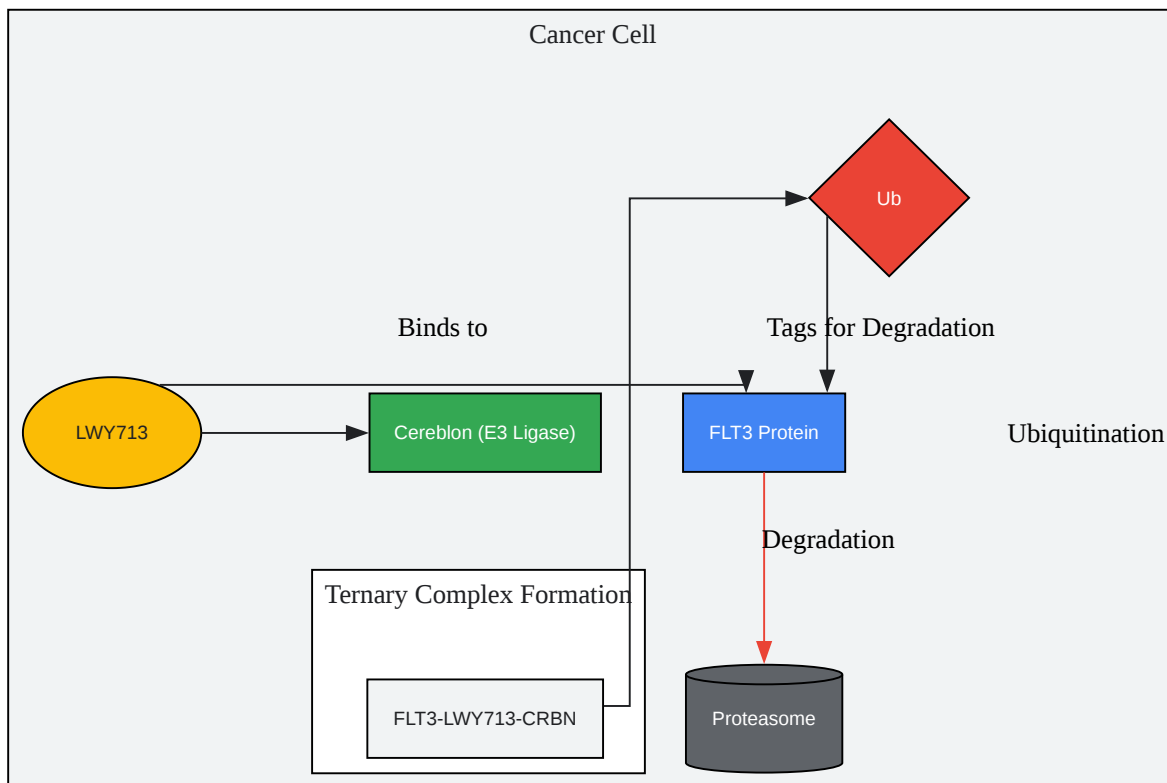
For Researchers, Scientists, and Drug Development Professionals

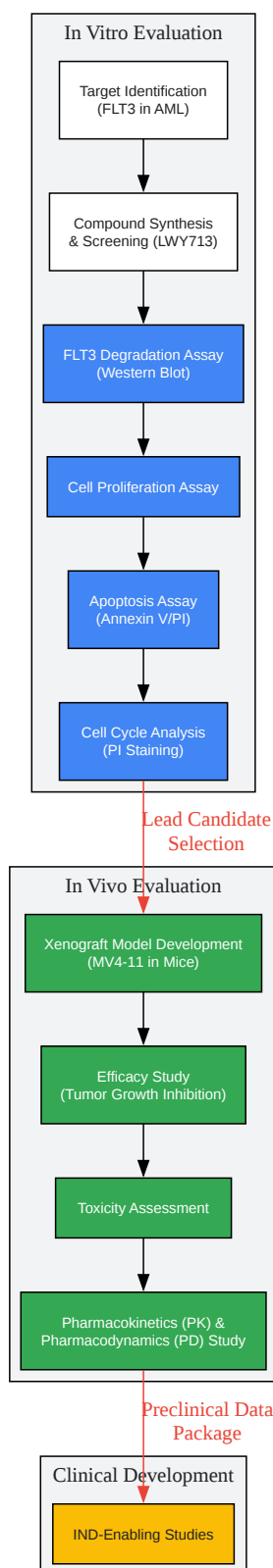
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with **LWY713**, a potent and selective Fms-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. **LWY713** has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), a cancer type where FLT3 mutations are a common driver of the disease and are associated with a poor prognosis. This document outlines the core mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development in oncology.

Core Mechanism of Action

LWY713 is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein. It functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic approach compared to traditional kinase inhibitors, which only block the protein's function. By eliminating the entire protein, **LWY713** can potentially overcome resistance mechanisms associated with kinase inhibitors and achieve a more sustained suppression of oncogenic signaling.

Mechanistic studies have confirmed that the degradation of FLT3 by **LWY713** is dependent on both Cereblon and the proteasome.^{[1][2]} In AML cells with FLT3 internal tandem duplication (ITD) mutations, **LWY713** potently inhibits FLT3 signaling pathways, leading to a cascade of downstream effects that inhibit cancer progression.^[1]





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References

- 1. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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